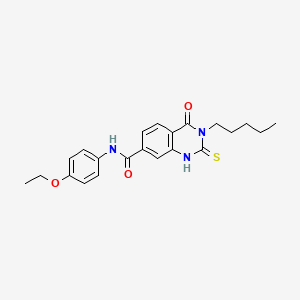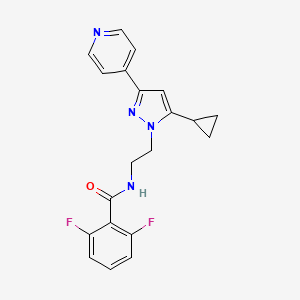![molecular formula C12H22N2O2 B2377327 Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate CAS No. 250275-03-7](/img/structure/B2377327.png)
Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group. They are often used as protecting groups for amines in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. For similar compounds, the molecular weight is around 216.28 , and they are usually solid at room temperature .Scientific Research Applications
Enantioselective Synthesis
- This compound is significant in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing to advancements in nucleotide chemistry (Ober et al., 2004).
Crystal Structure Studies
- It plays a role in the study of crystal structures, demonstrating the importance of carbamate derivatives in understanding molecular interactions and packing in crystals (Baillargeon et al., 2017).
Azomethine Ylid Generation
- This compound is utilized in the generation of stable azomethine ylids, which is crucial for facilitating milder conditions in chemical reactions (Alker et al., 1997).
Reductive Amination
- It is used in the catalyzed synthesis of 2-substituted arylpyrrolidines, showcasing its role in the development of complex molecular structures (Zhou et al., 2019).
Natural Product Synthesis
- The compound is a key intermediate in synthesizing derivatives of natural products like jaspine B, highlighting its significance in medicinal chemistry (Tang et al., 2014).
Photocatalysis
- It is involved in photoredox-catalyzed aminations, indicating its utility in developing new pathways for assembling complex organic compounds (Wang et al., 2022).
N-Substituted Pyrrolidin Synthesis
- The compound is essential in synthesizing N-substituted pyrrolidin-3-ylmethanamine, an important drug intermediate, demonstrating its role in pharmaceutical synthesis (Min, 2010).
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of complex molecules, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
It’s known that such compounds can act as intermediates in the synthesis of more complex molecules, potentially interacting with biological targets in a variety of ways .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
As a potential intermediate in the synthesis of complex molecules, it may contribute to a variety of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate involves the protection of the amine group of cyclopropylpyrrolidine followed by the reaction with tert-butyl chloroformate to form the desired carbamate.", "Starting Materials": [ "Cyclopropylpyrrolidine", "Tert-butyl chloroformate", "Triethylamine", "Methanol", "Dichloromethane" ], "Reaction": [ "Protect the amine group of cyclopropylpyrrolidine with tert-butyloxycarbonyl (BOC) group using BOC anhydride and triethylamine in dichloromethane.", "React the BOC-protected cyclopropylpyrrolidine with tert-butyl chloroformate in the presence of triethylamine in dichloromethane to form Tert-butyl N-BOC-cyclopropylpyrrolidinecarbamate.", "Remove the BOC group by treating the Tert-butyl N-BOC-cyclopropylpyrrolidinecarbamate with 1M HCl in methanol to obtain Tert-butyl N-cyclopropylpyrrolidinecarbamate.", "React Tert-butyl N-cyclopropylpyrrolidinecarbamate with (3S,4R)-4-cyclopropylpyrrolidin-3-amine in the presence of triethylamine in dichloromethane to form Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate.", "Purify the final product by column chromatography." ] } | |
CAS RN |
250275-03-7 |
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(4-cyclopropylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
RYNAGLMDQOVNMK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2CC2 |
SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2CC2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)
![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2377249.png)


![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)
![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)

![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)
![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)


